

Application Notes and Protocols for Terazosin Hydrochloride in Mouse Models

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Compound of Interest

Compound Name: Terazosin hydrochloride

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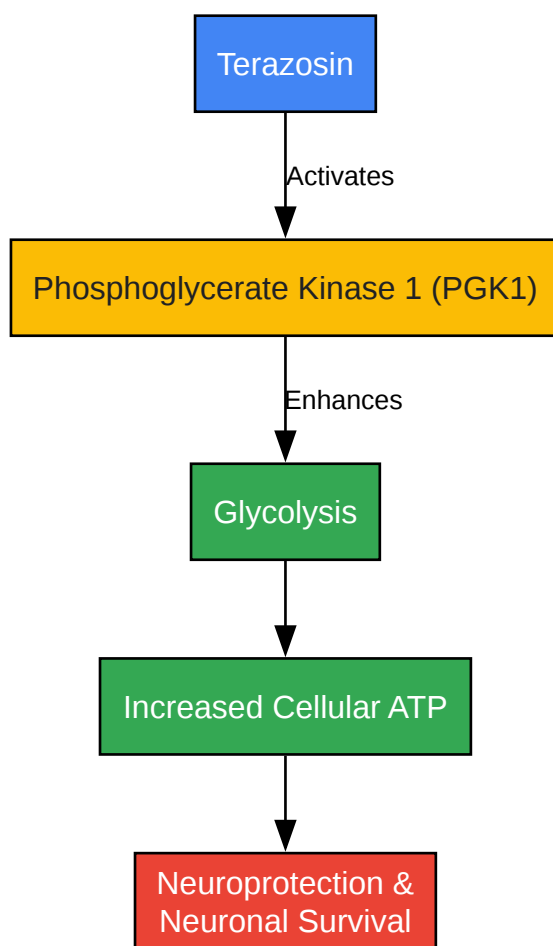
These application notes provide a comprehensive overview of the dosage and administration of **Terazosin hydrochloride** in various mouse models, based on preclinical research. The protocols and data presented herein are intended to serve as a guide for designing and conducting in vivo studies.

Overview and Mechanism of Action

Terazosin hydrochloride is a selective alpha-1 adrenoceptor antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] In recent years, its therapeutic potential has been explored in other areas, including neurological disorders and cancer, owing to its non-canonical mechanism of action.[3][4]

Beyond its alpha-1 blocking activity, which induces smooth muscle relaxation in the prostate and blood vessels[2], terazosin has been identified as an activator of the enzyme phosphoglycerate kinase 1 (PGK1).[5][6][7] This activation enhances glycolysis and increases cellular ATP levels, a mechanism that is thought to confer neuroprotective effects in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[3][5][6][7]

Signaling Pathway: Terazosin's Neuroprotective Mechanism



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Caption: Terazosin activates PGK1, enhancing glycolysis and boosting ATP levels to promote neuroprotection.

Dosage and Administration Data Summary

The following tables summarize the dosages and administration routes of **Terazosin hydrochloride** used in various mouse models as reported in the literature.

Table 1: Neuroprotection and Cognitive Function Mouse Models

Mouse Model	Indication	Dosage	Route of Administration	Vehicle	Study Duration	Reference
TDP-43 Mouse	Amyotrophic Lateral Sclerosis (ALS)	10 µg/kg/day	Intraperitoneal (IP) Injection	Saline	Daily until humane endpoint	[5]
TDP-43 Mouse	Amyotrophic Lateral Sclerosis (ALS)	100 µg/kg/day	Intraperitoneal (IP) Injection	Saline	Daily until humane endpoint	[5]
6-OHDA-induced	Parkinson's Disease (Cognitive Symptoms)	~0.03 mg/kg/day	In Drinking Water	DMSO	Chronic, post-surgery	[6]
Wild-type	Cognitive Function	0.01 mg/kg	Intraperitoneal (IP) Injection	Saline	Acute, single dose	[6]
Wild-type	Cognitive Function	0.4 mg/kg	Intraperitoneal (IP) Injection	Saline	Acute, single dose	[6]

Table 2: Carcinogenicity and Other Mouse Models

Mouse Model	Indication	Dosage	Route of Administration	Vehicle	Study Duration	Reference
CD-1 Mice	Carcinogenicity Study	32 mg/kg/day	In Feed	Not specified	2 years	[8] [9] [10] [11]
KM Mice	Alcoholic Gastric Ulcer	Not specified	Not specified	Not specified	Not specified	[12]
C57BL/6	Dextran Sulfate Sodium (DSS)-induced Colitis	Not specified	Not specified	Not specified	Not specified	[12]

Experimental Protocols

The following are detailed protocols for the preparation and administration of **Terazosin hydrochloride** to mice, based on published studies.

Protocol 1: Intraperitoneal (IP) Injection for Neuroprotection Studies

This protocol is adapted from studies on ALS mouse models.[\[5\]](#)

Materials:

- **Terazosin hydrochloride** powder
- Sterile saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

- 1 mL syringes with 25-27G needles
- Analytical balance
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Calculate the required amount of **Terazosin hydrochloride** based on the desired dose (e.g., 100 µg/kg) and the number and weight of the mice.
 - Weigh the **Terazosin hydrochloride** powder accurately.
 - Dissolve the powder in sterile saline to achieve the final desired concentration. For example, to dose a 25g mouse at 100 µg/kg with an injection volume of 100 µL, the concentration should be 0.025 mg/mL.
 - Vortex the solution thoroughly to ensure it is completely dissolved.
- Animal Dosing:
 - Weigh each mouse to determine the precise volume of the dosing solution to be administered.
 - Restrain the mouse securely. The two-person technique is recommended for IP injections. [\[13\]](#)
 - Tilt the mouse with its head slightly toward the ground to shift the abdominal organs. [\[13\]](#)
 - Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-40° angle. [\[13\]](#)
 - Administer the calculated volume of the Terazosin solution.
 - Withdraw the needle and return the mouse to its cage.

- Monitor the animal for at least 10-15 minutes post-injection for any adverse reactions.[14]

Protocol 2: Administration in Drinking Water for Chronic Studies

This protocol is based on a study investigating cognitive symptoms in a Parkinson's disease mouse model.[6]

Materials:

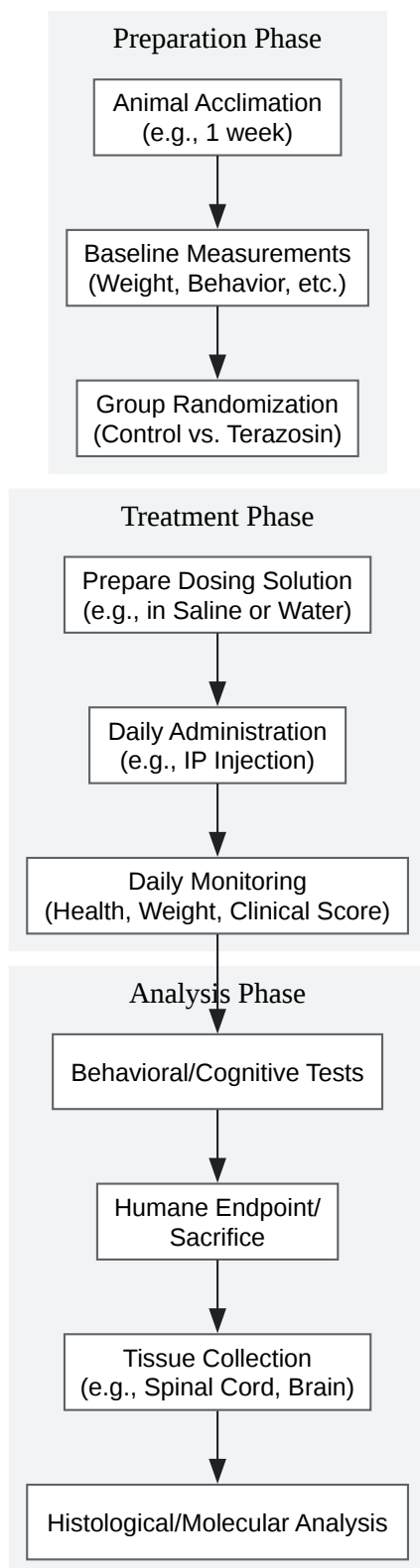
- **Terazosin hydrochloride** powder
- Dimethyl sulfoxide (DMSO)[6]
- Sterile water
- Drinking water bottles for mice
- Graduated cylinders and pipettes

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a high-concentration stock solution of Terazosin in DMSO (e.g., 100 mM). Store this at -80°C.
 - On the day of preparation, dilute the stock solution to create a 1 mM working solution in sterile water.
- Preparation of Medicated Drinking Water:
 - Calculate the amount of working solution needed to achieve the target concentration in the drinking water. For a final concentration of 0.15 µg/mL, add 106 µL of a 1 mM (0.42 µg/µL) working solution to 300 mL of water.[6]
 - For the control group, prepare drinking water with an equivalent volume of DMSO.[6]

- Administration:
 - Provide the medicated or control water to the mice ad libitum.
 - Replace the water bottles with freshly prepared solutions every two days to ensure stability and consistent dosing.[6]
 - Monitor water consumption to estimate the daily dose received by the animals. An average mouse consumes approximately 5 mL of water per day.[6]

Experimental Workflow: In Vivo Mouse Study



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Caption: A typical experimental workflow for a preclinical mouse study involving Terazosin administration.

Important Considerations

- Solubility: **Terazosin hydrochloride** is freely soluble in water and isotonic saline.[11] For administration in drinking water, DMSO can be used as a vehicle to create stock solutions.[6]
- "First-Dose" Effect: In humans, terazosin can cause significant hypotension after the first dose.[9] While not explicitly detailed in the mouse studies found, researchers should be vigilant for signs of hypotension or distress, especially during initial administrations and with higher doses.
- Biphasic Dose Response: In the context of neuroprotection, a biphasic dose-response has been noted in rodent models, where doses above 100 µg/kg may lose their beneficial effect. [5] Dose-response studies are crucial to determine the optimal therapeutic window for a specific model.
- Route of Administration: The choice of administration route depends on the study's objective. IP injection provides precise dosing for acute or sub-chronic studies[5], while administration in drinking water or feed is suitable for long-term, chronic studies.[6][8][9][10][11] Oral gavage is another option for precise oral dosing.[2]
- Animal Welfare: All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols, ensuring proper animal handling, restraint, and monitoring to minimize pain and distress.[2][13]

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